

P-(Methylthio)isobutyrophenone: A Technical Overview of its Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *P-(Methylthio)isobutyrophenone*

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Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-[4-(methylthio)phenyl]-1-propanone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic and analytical methodologies. Furthermore, it explores its potential biological significance based on structurally related compounds.

Molecular Structure and Identifiers

P-(Methylthio)isobutyrophenone possesses a central benzene ring substituted with an isobutryl group and a methylthio group at the para position.

Identifier	Value
IUPAC Name	2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
CAS Number	53207-58-2[1][2]
Molecular Formula	C11H14OS[1][3]
Molecular Weight	194.29 g/mol [4]
Canonical SMILES	<chem>CC(C)C(=O)C1=CC=C(C=C1)SC</chem> [1]
InChIKey	VYUGBDJOQZSDQV-UHFFFAOYSA-N[1]

Physicochemical Properties

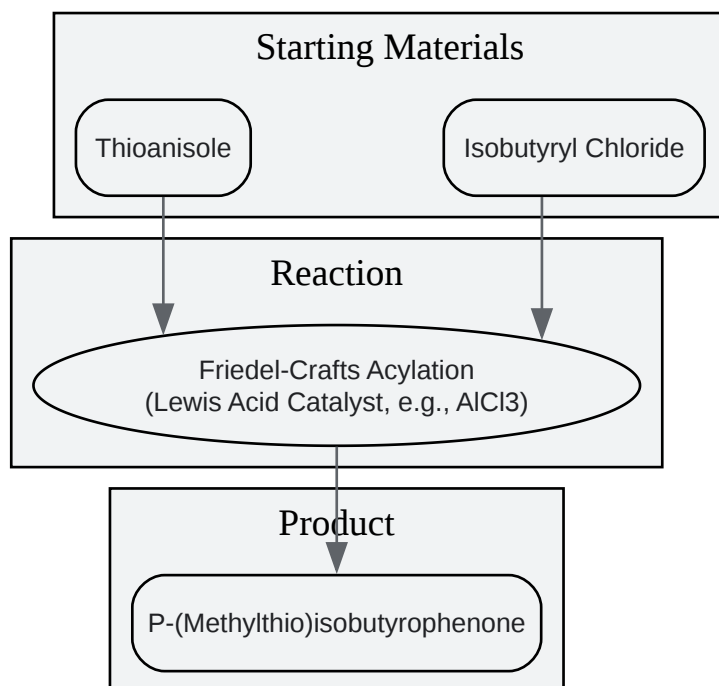
The known physicochemical properties of **P-(Methylthio)isobutyrophenone** are summarized in the table below.

Property	Value	Source
Melting Point	45-49 °C	[4]
Boiling Point	120-121 °C @ 2 Torr	ChemicalBook
Solubility	Soluble in Chloroform, Slightly soluble in Ethyl Acetate	ChemicalBook
Appearance	White, crystalline solid	[4]
Odor	Floral, fruity	[4]

Potential Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of **P-(Methylthio)isobutyrophenone** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of structurally similar compounds. A potential approach involves the Friedel-Crafts acylation of thioanisole.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **P-(Methylthio)isobutyrophenone**.

Experimental Protocol (Hypothetical)

Materials:

- Thioanisole
- Isobutyryl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate (MgSO_4)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- To a cooled ($0\text{ }^{\circ}\text{C}$) and stirred suspension of anhydrous AlCl_3 in dry DCM, add isobutyryl chloride dropwise.
- After stirring for 15 minutes, add a solution of thioanisole in dry DCM dropwise, maintaining the temperature at $0\text{ }^{\circ}\text{C}$.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

The characterization of **P-(Methylthio)isobutyrophenone** would typically involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the molecular structure, including the connectivity of the protons and carbons.

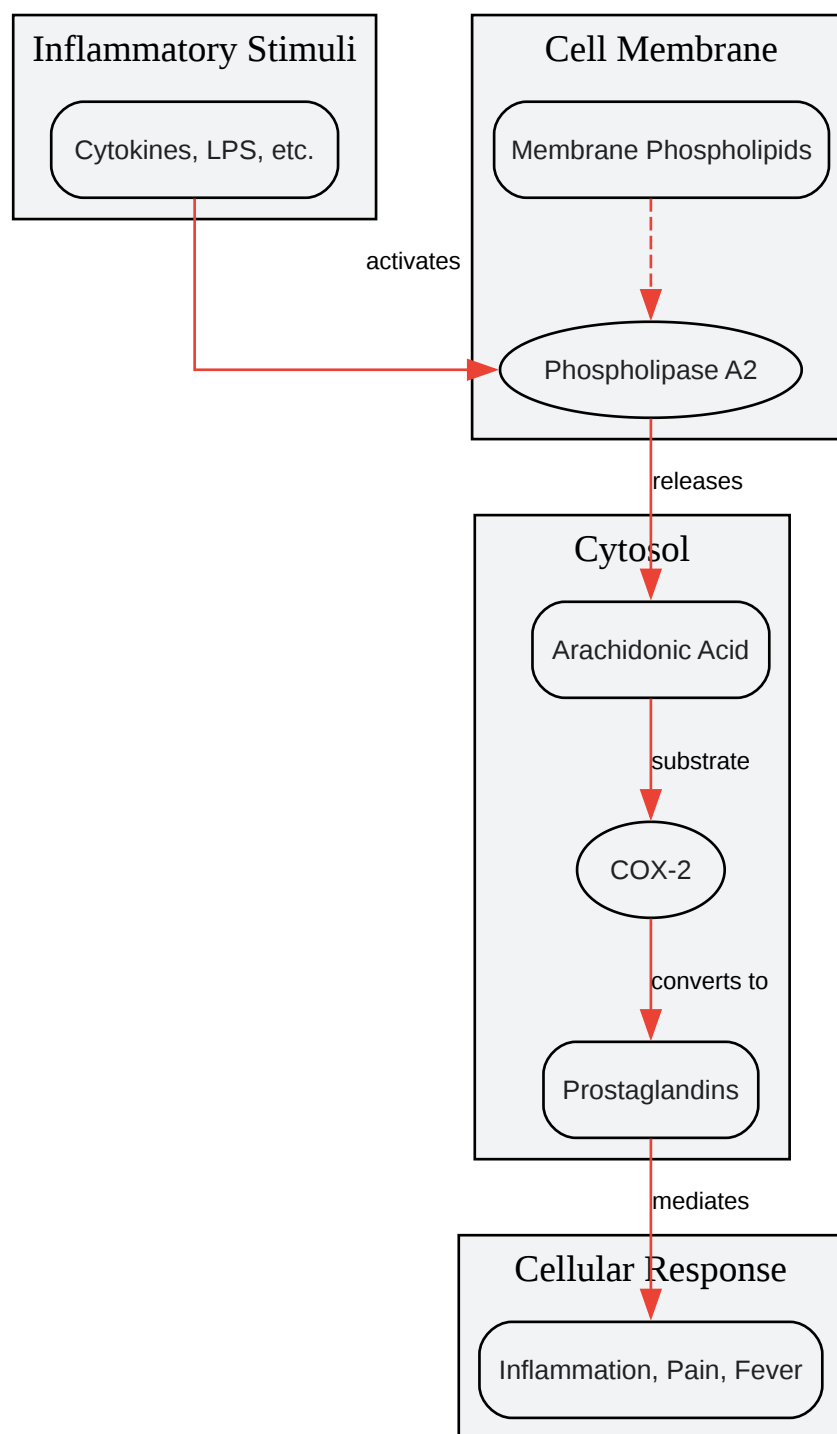
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **P-(Methylthio)isobutyrophenone** is currently lacking in the scientific literature. However, its structural similarity to precursors of known pharmaceuticals suggests potential areas for investigation. Notably, the structurally related compound 4'-(methylthio)acetophenone is a key intermediate in the synthesis of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This suggests that **P-(Methylthio)isobutyrophenone** could potentially exhibit anti-inflammatory properties by targeting the COX-2 pathway.

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.



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Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

P-(Methylthio)isobutyrophenone is a well-characterized small molecule with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental protocols for its synthesis and biological activity are not extensively documented, this guide provides a solid foundation based on its known properties and the activities of structurally related compounds. Future research could focus on optimizing its synthesis, exploring its reactivity, and investigating its potential as a modulator of inflammatory pathways, particularly as a COX-2 inhibitor.

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